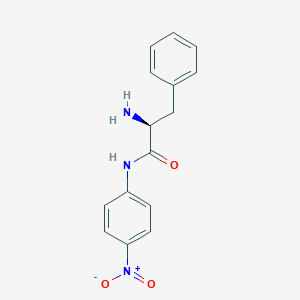

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Description

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide is a chiral amide derivative characterized by an S-configuration at the amino-bearing carbon. Its molecular formula is C₁₁H₁₂F₃N₃O₅ when present as a trifluoroacetate salt . Structurally, it features a 4-nitrophenyl group (electron-withdrawing nitro substituent), a phenyl group, and an amide linkage.

Propriétés

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428580 | |

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-97-6 | |

| Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

H-Phe-pNA, also known as L-Phenylalanine 4-nitroanilide or (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, is a chromogenic substrate that is primarily targeted by specific enzymes. It is specifically used as a substrate for thrombin and aminopeptidase M .

Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Aminopeptidase M, also known as microsomal alanyl aminopeptidase, is an enzyme involved in the final stages of protein degradation.

Mode of Action

The mode of action of H-Phe-pNA involves its interaction with these target enzymes. The compound is cleaved by the enzymes at specific sites, resulting in the release of p-nitroaniline (pNA) . This cleavage is a result of the enzymatic activity of thrombin or aminopeptidase M.

Biochemical Pathways

The cleavage of H-Phe-pNA by these enzymes is part of larger biochemical pathways. For thrombin, this is part of the coagulation cascade, which is critical for blood clotting. For aminopeptidase M, this is part of protein degradation, a process essential for the removal of damaged proteins and the regulation of certain biological processes.

Pharmacokinetics

It’s known that the compound is soluble in water, which could influence its bioavailability and distribution in the body.

Result of Action

The cleavage of H-Phe-pNA by thrombin or aminopeptidase M results in the release of p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically. This allows for the measurement of the enzymatic activity of thrombin or aminopeptidase M.

Action Environment

The action of H-Phe-pNA is influenced by various environmental factors. For instance, the activity of the enzymes that cleave H-Phe-pNA can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by factors such as light exposure and the presence of microorganisms.

Activité Biologique

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, also known as L-Phenylalanine 4-nitroanilide, is a chiral compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of 285.3 g/mol. The compound features an amine group, an amide bond, and a nitrophenyl substituent, contributing to its unique reactivity and biological properties. The presence of the nitro group significantly influences its pharmacological profile by affecting its polarity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against various pathogens. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death . This property is similar to other nitro-containing compounds used in clinical settings.

2. Enzyme Interactions

The compound serves as a chromogenic substrate for specific enzymes, notably thrombin. Upon cleavage by thrombin, it releases p-nitroaniline, allowing for quantitative measurement of thrombin activity in biological samples. This characteristic makes it valuable in biochemical assays aimed at understanding coagulation processes.

3. Anti-Inflammatory Activity

Nitro-containing compounds like this compound have been shown to exhibit anti-inflammatory effects. The nitro group can enhance the pharmacokinetic properties of the molecule and influence its interaction with inflammatory mediators . Studies suggest that such compounds may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group undergoes enzymatic reduction, generating reactive species that can interact with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity .

- Binding Affinity : The compound's structural features allow it to bind effectively to various biological targets, influencing processes such as enzyme catalysis and signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-2-Amino-N-(4-chlorophenyl)-3-phenylpropanamide | Chlorine substituent on phenyl ring | Antimicrobial | Chlorine enhances lipophilicity |

| (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | Fluorine instead of nitro group | Potential anticancer | Fluorine affects electronic properties |

| (R)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | R-enantiomer | Varies based on chirality | Different optical activity |

This table illustrates how modifications in substituents can lead to variations in biological activity and reactivity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

- A study demonstrated its effectiveness as a substrate for thrombin assays, emphasizing its utility in monitoring coagulation processes in clinical settings.

- Another investigation highlighted its antimicrobial potential against specific bacterial strains, suggesting further exploration for therapeutic applications in infectious diseases .

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been studied for various pharmacological effects:

- Anticancer Activity : Research indicates that (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide exhibits significant antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT-116). The structure-activity relationship (SAR) analyses suggest that modifications in the nitrophenyl ring can enhance its cytotoxicity .

- Anticonvulsant Properties : Studies have shown that derivatives of this compound can effectively reduce seizure activity in animal models, indicating potential use in treating epilepsy .

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, potentially useful in mitigating neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anticonvulsant Efficacy

In another investigation, derivatives of this compound were tested for anticonvulsant activity using the pentylenetetrazole model. The results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and physicochemical or biological properties:

Structural and Electronic Comparisons

- Electron-Withdrawing Groups: The parent compound’s 4-nitrophenyl group enhances electrophilicity, which may facilitate interactions with nucleophilic residues in enzymes. In contrast, analogs like 6g (4-fluorobenzyl) and G (quinazolinone) incorporate halogens (F, Cl) or heterocycles, altering electronic profiles and steric bulk .

- Chirality : The S-configuration in the parent compound and analogs (e.g., 14 , G ) is critical for enantioselective binding, as seen in kinase inhibitors .

Physicochemical Properties

- Melting Points : Hydroxyl-containing analogs (e.g., 6g , mp 115–118°C) exhibit lower melting points than chlorinated derivatives (e.g., 6j , mp 140–142°C), likely due to reduced crystallinity from polar groups .

- Solubility : The trifluoroacetate salt of the parent compound improves aqueous solubility compared to free bases . Methoxyethyl-substituted analogs (e.g., C12H19ClN2O2 in ) further enhance solubility via ether linkages.

Q & A

Basic Question: What are the optimal synthetic routes for (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide?

Advanced Question: How can reaction conditions (e.g., temperature, pH) be systematically optimized to improve yield and enantiomeric purity during synthesis?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the coupling of (S)-2-amino-3-phenylpropanoic acid derivatives with 4-nitroaniline. Key steps include:

Amide Bond Formation : Use coupling agents like HATU or EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions .

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in metal-mediated reactions) ensure retention of the (S)-configuration .

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) enhance purity. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.3 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.